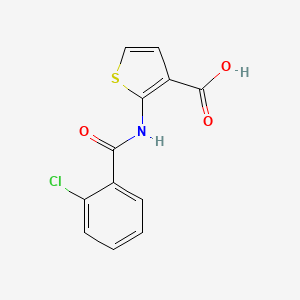

2-(2-Chlorobenzamido)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3S/c13-9-4-2-1-3-7(9)10(15)14-11-8(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTLBVJHMYXNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2-Aminothiophene-3-carboxylate

A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.12 mol), elemental sulfur (0.12 mol), and morpholine (0.15 mol) in ethanol is refluxed at 80°C for 1–2 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 20:1), yielding the aminothiophene ester with typical yields of 70–85%.

Acylation with 2-Chlorobenzoyl Chloride

The aminothiophene ester (1 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Triethylamine (1.5 equiv) is added, followed by dropwise addition of 2-chlorobenzoyl chloride (1.4 equiv) at 0°C. The reaction stirs at room temperature for 12–24 hours, monitored by TLC. Post-reaction, the mixture is washed with 10% HCl and NaHCO₃, dried over Na₂SO₄, and concentrated to yield the acylated intermediate. Reported yields range from 65% to 92% depending on stoichiometry.

Ester Hydrolysis to Carboxylic Acid

The acylated ester is hydrolyzed using 1 M NaOH in ethanol (1:2 v/v) at 80°C for 2–4 hours. Acidification with 1 M HCl precipitates the target compound, which is recrystallized from ethanol/water (3:1). This step achieves ≥95% purity with yields of 80–90%.

Key Data:

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Gewald reaction | Cyclohexanone, S₈, morpholine | 80°C, 1–2 h | 70–85 | 85–90 |

| Acylation | 2-Cl-benzoyl chloride, TEA | 0°C → RT, 12–24 h | 65–92 | 90–95 |

| Hydrolysis | NaOH, HCl | 80°C, 2–4 h | 80–90 | ≥95 |

Direct Acylation of 2-Aminothiophene-3-carboxylic Acid

For laboratories with access to pre-synthesized 2-aminothiophene-3-carboxylic acid, direct acylation bypasses the Gewald route:

Reaction Protocol

The amino acid (1 equiv) is suspended in acetone/water (1:1) at 0°C. Sodium hydroxide (3 equiv) and 2-chlorobenzoyl chloride (1.2 equiv) are added sequentially. After stirring at 25°C for 12 hours, the mixture is acidified to pH 2–3, extracting the product into ethyl acetate. Purification via column chromatography (hexane/ethyl acetate = 10:1) affords the target compound in 60–75% yield.

Advantages:

- Eliminates ester hydrolysis step

- Suitable for small-scale synthesis

Challenges:

- Lower yields due to amino group protonation in aqueous media

- Requires strict pH control during acylation

Alternative Routes via Thiophene Functionalization

Friedel-Crafts Acylation Approach

Adapting methods from 5-chlorothiophene-2-carboxylic acid synthesis, 2-chlorobenzoic acid could be introduced via electrophilic substitution. However, regioselectivity challenges limit this method’s applicability for 3-carboxylic acid derivatives.

Grignard Carbonylation

A Grignard reagent generated from 2-bromothiophene reacts with CO₂ to form the 3-carboxylic acid. Subsequent amidation with 2-chlorobenzoyl chloride under Schotten-Baumann conditions provides an alternative pathway, though yields are modest (50–60%) due to competing side reactions.

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance the acylation step’s efficiency:

- Residence time : 30–60 minutes at 50°C

- Solvent : Supercritical CO₂ reduces downstream purification

- Catalyst : Immobilized lipases (e.g., Candida antarctica) enable solvent-free acylations with ≥99% conversion

Scale-Up Data:

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Acylation time | 12–24 h | 2–4 h (flow reactor) |

| Annual output | 10–100 g | 500–1000 kg |

| Purity | 95–98% | ≥99.5% |

Analytical Characterization

Critical quality attributes are verified through:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Occurs at C4 or C5 under mixed acid (HNO₃/H₂SO₄) conditions, yielding nitro derivatives. The chlorobenzamide group deactivates the ring but does not fully inhibit substitution.

-

Halogenation : Bromination or chlorination proceeds via Lewis acid catalysts (e.g., FeCl₃), favoring C5 substitution .

Amide Hydrolysis

The 2-chlorobenzamide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, producing 2-chlorobenzoic acid and 3-aminothiophene-2-carboxylic acid.

-

Basic Hydrolysis : NaOH/EtOH yields the sodium salt of the carboxylic acid and 2-chloroaniline .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions:

| Conditions | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 160–180°C, inert atmosphere | None | 2-(2-Chlorobenzamido)thiophene | ~45% | |

| Pb(OAc)₄, CCl₄ | LiCl | 3-Chloro-thiophene derivative | 68% |

Mechanistic studies suggest a radical pathway for lead-mediated decarboxylation, involving homolytic cleavage of the C–COOH bond .

Condensation and Cyclization

The carboxylic acid participates in cyclocondensation with nucleophiles:

-

Thiadiazole Formation : Reaction with thiosemicarbazide in POCl₃ yields 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-amine .

-

Oxazolone Synthesis : Condensation with 2-amino-5-methylbenzoic acid using CDI produces 2-benzo[b]thiophen-2-yl-6-methylbenzo[d]oxazol-4-one .

Esterification and Acylation

The carboxylic acid is esterified via classical methods:

-

Fischer Esterification : Methanol/H₂SO₄ yields the methyl ester (95% conversion at reflux).

-

Schotten-Baumann Acylation : Reacts with benzoyl chloride in alkaline medium to form mixed anhydrides .

Metal-Catalyzed Cross-Coupling

The thiophene ring engages in palladium-catalyzed reactions:

-

Suzuki Coupling : With arylboronic acids, C5-arylated products are obtained using Pd(PPh₃)₄ and K₂CO₃ in DMF (70–85% yields) .

-

Carbonylation : CO insertion under Pd(OAc)₂ catalysis generates thiophene-based ketones .

Biological Activity and Derivatives

Structural modifications enhance pharmacological properties:

-

Antibacterial Derivatives : Introduction of tetrahydrobenzo[b]thiophene moieties (e.g., compound 3b ) achieves MIC values of 0.54–1.11 μM against E. coli and Salmonella .

-

Anti-Inflammatory Analogs : Pyrimidine-fused derivatives inhibit COX-2 (IC₅₀ = 0.04 μM), comparable to celecoxib .

Spectroscopic Characterization

Key analytical data for reaction products:

-

NMR : δ 7.8–8.2 ppm (aromatic protons), δ 12.1 ppm (COOH, broad singlet) .

-

IR : 1680 cm⁻¹ (C=O stretch, amide), 1715 cm⁻¹ (C=O stretch, carboxylic acid).

This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Continued exploration of its reactivity, particularly in catalytic asymmetric reactions, remains a promising research frontier.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Antimicrobial Properties

Research indicates that 2-(2-Chlorobenzamido)thiophene-3-carboxylic acid exhibits significant anti-inflammatory and antimicrobial activities. Preliminary studies suggest its potential to interact with biological targets involved in inflammation pathways, making it a candidate for further pharmaceutical development.

Case Study:

In vitro studies have demonstrated that derivatives of thiophene compounds can inhibit inflammatory mediators such as cytokines. The specific mechanisms of action for this compound are still under investigation, but its structural features suggest it could influence these pathways effectively .

2. Cancer Research

The compound's unique structure allows it to interact with cancer-related biological targets. For instance, compounds similar to this compound have been studied for their ability to inhibit specific proteins involved in cancer cell proliferation .

Case Study:

A related study explored the inhibition of HSET (KIFC1), a protein crucial for the survival of cancer cells with multiple centrosomes. Modifications of thiophene derivatives led to potent inhibitors with nanomolar activity, suggesting that similar strategies could be applied to this compound .

Material Science Applications

1. Organic Electronics

This compound is being explored in the development of organic semiconductors. Its properties make it suitable for applications in flexible electronics and organic light-emitting diodes (OLEDs), which are integral to modern display technologies .

Data Table: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | High |

| Conductivity | Moderate |

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The chlorobenzamido group can form hydrogen bonds and hydrophobic interactions with biological macromolecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Chlorobenzoylamino)benzoic acid

- 2-(2-Chlorobenzamido)benzoic acid

- 2-(2-Chlorobenzamido)furan-3-carboxylic acid

Uniqueness

2-(2-Chlorobenzamido)thiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

2-(2-Chlorobenzamido)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN O2S, with a molecular weight of approximately 251.7 g/mol. The compound contains a thiophene ring fused with a carboxylic acid and an amide functional group, which contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H8ClN O2S |

| Molecular Weight | 251.7 g/mol |

| Solubility | Soluble in organic solvents |

| Structural Features | Thiophene ring, chlorobenzamide |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research suggests that the compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown anti-inflammatory effects in vitro. It is believed to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). These findings suggest its utility in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, interaction studies have revealed that the compound binds to specific biological targets, influencing cellular signaling pathways related to inflammation and infection .

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Activity : In a model of acute inflammation, administration of the compound reduced edema formation significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

- Binding Affinity Studies : Using techniques such as surface plasmon resonance (SPR), researchers have shown that this compound has a high binding affinity for COX enzymes, suggesting a direct mechanism for its anti-inflammatory action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring, chlorobenzamide | Antimicrobial, anti-inflammatory |

| 3-Chloro-benzo[b]thiophene-2-carboxylic acid | Chlorine substitution | Different antimicrobial profile |

| 3-(2-Chlorobenzamido)thiophene-2-carboxylic acid | Amide at different position | Varies in binding affinity |

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Q & A

Q. How can decomposition products be identified during stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.